molecular formula C3H3NO3 B1587735 Methyl isocyanatoformate CAS No. 5843-42-5

Methyl isocyanatoformate

Cat. No.: B1587735
CAS No.: 5843-42-5
M. Wt: 101.06 g/mol
InChI Key: YOVQDZPAVARTTR-UHFFFAOYSA-N
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Description

Methyl isocyanatoformate, also known as methyl carbonisocyanatidate, is an organic compound with the molecular formula OCNCO2CH3. It is an organic building block containing an isocyanate group. This compound is used in various chemical syntheses and industrial applications due to its reactive isocyanate group .

Scientific Research Applications

Methyl isocyanatoformate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of carbamates and ureas.

    Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isocyanatoformate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves the phosgene process, where phosgene reacts with methanol to form methyl chloroformate, which then reacts with potassium cyanate to produce this compound. This method is widely used due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Methyl isocyanatoformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl isocyanatoformate
  • Methyl isocyanate
  • Ethyl isocyanatoacetate
  • Isopropyl isocyanate
  • Ethoxycarbonyl isothiocyanate

Comparison: Methyl isocyanatoformate is unique due to its specific reactivity and the presence of both isocyanate and ester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

methyl N-(oxomethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3/c1-7-3(6)4-2-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVQDZPAVARTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400041
Record name Methyl isocyanatoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5843-42-5
Record name Methyl isocyanatoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl isocyanatoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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